9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione

glucocorticoid potency liver glycogen deposition prednisolone comparison

9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione (CAS 338-95-4; synonyms: isoflupredone, 9α-fluoroprednisolone, deltafludrocortisone) is a synthetic corticosteroid belonging to the 9α-fluorinated pregnane class. It is the 9α-fluoro derivative of prednisolone, retaining the 1,4-diene-3,20-dione backbone with hydroxyl groups at positions 11β, 17α, and 21.

Molecular Formula C21H27FO5
Molecular Weight 378.4 g/mol
Cat. No. B13383153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione
Molecular FormulaC21H27FO5
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O
InChIInChI=1S/C21H27FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h5,7,9,14-16,23,25,27H,3-4,6,8,10-11H2,1-2H3
InChIKeyWAIJIHDWAKJCBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione (Isoflupredone): A Dual Glucocorticoid–Mineralocorticoid Corticosteroid for Veterinary Medicine and Steroidal Intermediate Synthesis


9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione (CAS 338-95-4; synonyms: isoflupredone, 9α-fluoroprednisolone, deltafludrocortisone) is a synthetic corticosteroid belonging to the 9α-fluorinated pregnane class . It is the 9α-fluoro derivative of prednisolone, retaining the 1,4-diene-3,20-dione backbone with hydroxyl groups at positions 11β, 17α, and 21 [1]. Unlike most potent synthetic glucocorticoids, this compound functions as a dual agonist at both the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR), with transactivation EC50 values of 0.877 nM and 0.007 nM, respectively [2]. While the parent alcohol was never marketed directly, its 21-acetate ester (isoflupredone acetate, Predef 2X) is an FDA-approved veterinary drug for cattle and horses, and the compound also serves as a critical intermediate in the industrial synthesis of dexamethasone, betamethasone, and related 16-methyl corticosteroids [3].

Why Prednisolone, Dexamethasone, and Other In-Class Corticosteroids Cannot Replace 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione in Targeted Applications


Although 9-fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione shares the pregnane backbone with prednisolone and dexamethasone, simple substitution among in-class corticosteroids is precluded by three quantifiable pharmacological divergences. First, the 9α-fluoro substituent amplifies glucocorticoid potency approximately 10-fold over prednisolone as measured by liver glycogen deposition in rats, while simultaneously conferring mineralocorticoid activity that is entirely absent in dexamethasone (relative mineralocorticoid activity of 25 vs. 0) [1]. Second, this dual GR/MR agonism produces a clinically significant risk of hypokalemia—a 46% reduction in plasma potassium was observed in dairy cattle after two doses of isoflupredone acetate, whereas dexamethasone produced no detectable effect on potassium homeostasis [2]. Third, the compound occupies a unique position in steroidal synthesis as the direct precursor to 16α-methyl (dexamethasone) and 16β-methyl (betamethasone) derivatives, making it irreplaceable in certain manufacturing routes [3]. A researcher or procurement officer selecting prednisolone or dexamethasone instead would lose both the dual-receptor pharmacology and the synthetic utility that define this specific compound.

Quantitative Differentiation Evidence for 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione Relative to Key Comparators


Glucocorticoid Potency: 10-Fold Greater Than Prednisolone by Liver Glycogen Deposition in Rats

In the standard rodent liver glycogen deposition assay—a classical pharmacodynamic model for glucocorticoid activity—isoflupredone acetate (the 21-acetate prodrug of 9-fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione) exhibits approximately 10 times the glucocorticoid potency of prednisolone, 50 times that of hydrocortisone, and 67 times that of cortisone on an equal-weight basis [1]. This potency hierarchy has been codified in the FDA-approved labeling for isoflupredone acetate (Predef 2X) and in the MSD Veterinary Manual [2]. The 10-fold potency advantage over its direct structural parent prednisolone—which differs only by the absence of the 9α-fluoro substituent—isolates the quantitative contribution of 9α-fluorination to glucocorticoid activity enhancement in the 1,4-diene series.

glucocorticoid potency liver glycogen deposition prednisolone comparison veterinary corticosteroid

Unique Dual GR/MR Pharmacological Profile: Mineralocorticoid Activity Retained Versus Complete Absence in Dexamethasone

According to the MSD Veterinary Manual's standardized relative potency table, isoflupredone possesses a Relative Glucocorticoid Activity of 25 and a Relative Mineralocorticoid Activity of 25, placing it in a distinct pharmacological category [1]. In contrast, dexamethasone—the most widely used 9α-fluoro-16α-methyl corticosteroid—exhibits Relative Glucocorticoid Activity of 25 but Relative Mineralocorticoid Activity of 0. Prednisolone shows a low mineralocorticoid activity of 0.8. Fludrocortisone, the reference mineralocorticoid, has a mineralocorticoid activity of 125 but only a glucocorticoid activity of 10 [1]. Isoflupredone is thus unique among clinically used potent glucocorticoids (activity ≥25) in retaining substantial mineralocorticoid activity (25), and unique among mineralocorticoid-active steroids in retaining high glucocorticoid potency.

mineralocorticoid activity glucocorticoid receptor selectivity dexamethasone comparison electrolyte homeostasis

Quantified Hypokalemia Risk: 46% Plasma Potassium Reduction with Isoflupredone Versus No Effect with Dexamethasone in Dairy Cattle

In a randomized controlled trial directly comparing isoflupredone acetate (ISO) and dexamethasone (DEX) in 33 early-lactation Holstein dairy cows, Coffer et al. (2006) demonstrated that only ISO produced clinically significant mineralocorticoid effects [1]. A single 20 mg IM dose of ISO decreased mean plasma potassium concentration by 25% on day 2 compared with day 0, with severe hypokalemia (serum K⁺ < 2.3 mEq/L) developing in 1 of 6 cows. After two 20 mg doses (days 0 and 2), mean plasma potassium was 46% lower on day 3 than day 0, and 5 of 7 cows became severely hypokalemic [1]. In contrast, dexamethasone at equivalent doses (20 mg IM) produced no significant alteration in plasma potassium concentrations at any time point. Both drugs significantly increased plasma glucose, confirming glucocorticoid activity. The study concluded that "only ISO had mineralocorticoid activity" [1]. This hypokalemic effect is corroborated by Picandet et al. (2003), who reported a significant decrease in serum potassium in horses treated with isoflupredone but not dexamethasone [2].

hypokalemia dexamethasone comparison plasma potassium mineralocorticoid side effects dairy cattle

Clinical Anti-Inflammatory Equivalence with Dexamethasone in Equine Recurrent Airway Obstruction, with Differentiated Electrolyte Safety Profile

In a 14-day parallel-design comparative study in horses with recurrent airway obstruction (RAO, 'heaves'), Picandet et al. (2003) demonstrated that isoflupredone acetate (0.03 mg/kg IM once daily, n=6) produced significant improvement in lung function that was statistically and clinically equivalent to dexamethasone (0.04 mg/kg IV once daily, n=6) [1]. Improvement in pulmonary function began on Day 3 and was sustained throughout the 14-day treatment period and the 7-day wash-out phase for both groups. Critically, the two treatments diverged in their electrolyte safety profiles: serum potassium concentrations in horses receiving dexamethasone were unaffected, whereas horses treated with isoflupredone demonstrated a significant reduction in serum potassium levels [1]. Blood cortisol was significantly suppressed in both groups, but a normal response to ACTH stimulation was preserved. The study concluded that "Isoflupredone is as effective as dexamethasone in the treatment of 'heaves'-affected horses but associated with hypokalaemia" [1]. This equine evidence independently corroborates the bovine findings of Coffer et al. (2006) and establishes that therapeutic equivalence in anti-inflammatory efficacy coexists with a differentiated electrolyte risk profile across species.

equine recurrent airway obstruction dexamethasone equivalence heaves treatment veterinary respiratory disease

GR and MR Transactivation Potency: Sub-Nanomolar EC50 Values Quantified in a Standardized In Vitro System

In a comprehensive comparative study using a luciferase transactivation assay in CV-1 cells transfected with human GRα or human MR expression vectors, Grossmann et al. (2004) determined that isoflupredone (9α-fluoroprednisolone) activates the glucocorticoid receptor with an EC50 of 0.877 nM and the mineralocorticoid receptor with an EC50 of 0.007 nM [1]. The MR EC50 of 0.007 nM (7 pM) places isoflupredone among the most potent mineralocorticoid receptor agonists tested in this system, approaching the potency range of aldosterone. The GR/MR EC50 ratio is approximately 125:1, quantifying its selectivity preference for MR over GR at the transactivation level. This contrasts with dexamethasone (9α-fluoro-16α-methylprednisolone), which the same study classified among steroids with "almost ideal GC [glucocorticoid]" properties and "missing MC [mineralocorticoid] effects" [1]. The Grossmann study also established that a 9α-fluoro substituent increases mineralocorticoid potency—a structure-activity relationship directly embodied in isoflupredone but attenuated in 16-substituted derivatives.

glucocorticoid receptor transactivation mineralocorticoid receptor transactivation EC50 CV-1 cells receptor pharmacology

High-Value Application Scenarios for 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione Based on Quantitative Differentiation Evidence


Veterinary Management of Primary Bovine Ketosis: Gluconeogenic Rescue Driven by Dual GR/MR Activity

The 10-fold greater gluconeogenic potency of isoflupredone acetate over prednisolone, coupled with its unique mineralocorticoid activity (MR activity = 25 vs. 0 for dexamethasone), makes it specifically suited for the treatment of primary bovine ketosis in high-producing dairy cattle. The FDA-approved label (Predef 2X) documents that blood glucose levels return to normal or above within 8 to 24 hours following a single IM injection, with concomitant reduction in circulating eosinophils and blood/urine ketones [1]. Appetite restoration and milk production recovery to previous levels occur within 3 to 5 days. The 48-hour duration of gluconeogenic activity provides sustained metabolic support through the critical peri-parturient period. However, the mineralocorticoid-driven hypokalemia risk (46% reduction in plasma K⁺ after two doses; 5/7 cows severely hypokalemic) mandates concurrent electrolyte monitoring and potential potassium supplementation [2], making this compound appropriate specifically for protocols where both its gluconeogenic potency and its electrolyte effects are explicitly accounted for. This is a clinical scenario where substitution with dexamethasone (no mineralocorticoid activity) or prednisolone (5-fold less potent gluconeogenic effect) would yield inferior metabolic outcomes.

Equine Recurrent Airway Obstruction (RAO): Dexamethasone-Equivalent Anti-Inflammatory Efficacy via Intramuscular Administration

For horses with RAO (heaves), isoflupredone acetate administered intramuscularly at 0.03 mg/kg once daily provides anti-inflammatory efficacy equivalent to intravenous dexamethasone at 0.04 mg/kg once daily, with significant improvement in pulmonary function from Day 3 of treatment [3]. The IM route of administration for isoflupredone offers a practical advantage over the IV route required for dexamethasone in this indication, potentially improving ease of administration in field settings. The trade-off—a significant decrease in serum potassium not observed with dexamethasone—requires veterinary awareness and electrolyte monitoring but has not been associated with clinical signs of hypokalemia in treated horses [3]. Pharmacokinetic characterization following IM administration in horses has established a terminal half-life of 39.6 ± 22.1 hours, with a recommended detection time of 10 days for regulatory compliance in performance horses [4], which is essential information for competition horse veterinary practice.

Key Synthetic Intermediate for Dexamethasone, Betamethasone, and Related 16-Substituted Corticosteroids

9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione (9α-fluoroprednisolone) serves as a direct starting material for the synthesis of 9α-fluoro-16α-methyl (dexamethasone), 9α-fluoro-16β-methyl (betamethasone), and 9α-fluoro-6α-methyl derivatives through further functionalization at the 16- or 6-positions [5]. This synthetic route is documented in the patent and industrial chemistry literature as a pathway to high-value glucocorticoid active pharmaceutical ingredients (APIs). For pharmaceutical manufacturers and CROs engaged in corticosteroid API production, procurement of this intermediate represents a strategic sourcing decision: its availability in high purity determines the efficiency of downstream 16-methylation steps and the overall yield of dexamethasone and betamethasone synthesis campaigns. The compound's role as an intermediate is distinct from its veterinary drug use, and its procurement specifications (e.g., enantiomeric purity at C-11, absence of 16-substituted byproducts) are dictated by the requirements of the target API synthesis route.

Pharmacological Tool Compound for GR/MR Dual Agonism and Corticosteroid Receptor Selectivity Research

With well-characterized transactivation EC50 values at both human GR (0.877 nM) and human MR (0.007 nM) determined in a standardized CV-1 cell luciferase reporter system , isoflupredone serves as a valuable reference compound for academic and pharmaceutical research programs investigating: (a) the structural determinants of GR versus MR selectivity (the 9α-fluoro substituent alone confers dual activity; additional 16-substitution ablates MR activity as in dexamethasone); (b) the physiological consequences of combined GR/MR activation in cellular and in vivo models; (c) screening assays for novel dissociated glucocorticoid receptor ligands where isoflupredone provides a benchmark for non-selective dual agonism. The compound also inhibits LPS-induced nitric oxide production in RAW 264.7 macrophages (IC50 = 25.5 nM) and suppresses croton oil-induced ear edema in rats (ED50 = 51.9 nM upon topical application) , providing additional in vitro and in vivo readouts for anti-inflammatory activity benchmarking. Its availability from multiple research chemical suppliers (e.g., Cayman Chemical, GLPBio, Bertin Bioreagent) facilitates procurement for laboratory use.

Quote Request

Request a Quote for 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.